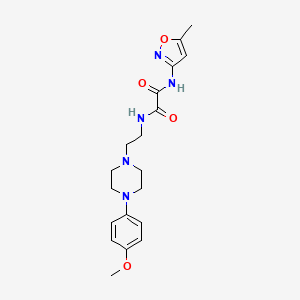

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” is similar to the one you’re asking about . This compound has a molecular formula of C11H20N2O4 .

Molecular Structure Analysis

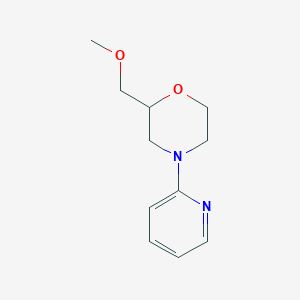

The molecular structure of “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” consists of a morpholino group (a six-membered ring containing nitrogen and oxygen), a carbamate group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a tert-butyl group (a carbon atom bonded to three other carbon atoms) .Physical And Chemical Properties Analysis

The compound “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” has a molecular weight of 244.29 . It should be stored in a dry place at 2-8°C . Its boiling point is 411.9°C at 760 mmHg .Applications De Recherche Scientifique

Structure-Activity Relationships

The structure-activity relationships (SAR) of a related compound, BIRB 796, an inhibitor of p38alpha MAP kinase, highlight the importance of the tert-butyl group and an aromatic ring for binding affinity. This compound has been investigated for its potential in treating autoimmune diseases, demonstrating the critical role of specific structural elements in molecular interactions and therapeutic effects (Regan et al., 2003).

Herbicidal Activities

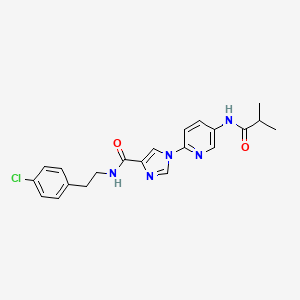

Thiadiazolyl urea derivatives, including compounds structurally similar to 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, have been explored for their selective herbicidal activities. For instance, the selectivity between barley (tolerant) and wheat (susceptible) has been attributed to differences in the rates of N-demethylation, showcasing the potential agricultural applications of these compounds (Lee & Ishizuka, 1976).

Chemical Synthesis and Modifications

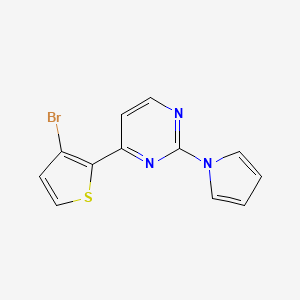

Research has focused on the transformations of thiadiazole derivatives under the action of bases, leading to the cleavage of the thiadiazole ring and formation of various products, which could have implications for the synthesis of novel compounds with potential applications in material science or as intermediates in pharmaceutical synthesis (Maadadi et al., 2017).

Anti-CML Activity

A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which share a similar thiadiazol-2-yl urea core with the compound , revealed potent activity against chronic myeloid leukemia (CML) cell lines. This suggests the potential therapeutic applications of thiadiazol-2-yl urea derivatives in oncology (Li et al., 2019).

Propriétés

IUPAC Name |

1-tert-butyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S2/c1-13(2,3)15-10(20)14-11-16-17-12(23-11)22-8-9(19)18-4-6-21-7-5-18/h4-8H2,1-3H3,(H2,14,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSKTXQLWYPCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline](/img/structure/B2649448.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)

![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2649455.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2649462.png)